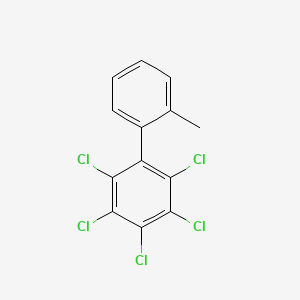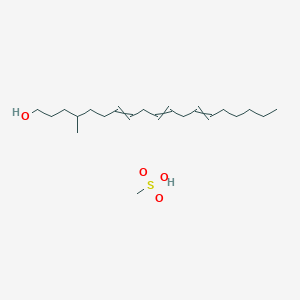![molecular formula C18H20O B14587288 1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol CAS No. 61561-61-3](/img/structure/B14587288.png)
1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol is an organic compound that belongs to the class of phenylindanes This compound is characterized by the presence of a phenyl group substituted with a propan-2-yl group, attached to a dihydroindenol structure
Méthodes De Préparation
The synthesis of 1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with propan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-(Propan-2-yl)phenyl.
Cyclization: The next step involves the cyclization of 4-(Propan-2-yl)phenyl with an appropriate reagent to form the dihydroindenol structure. This can be achieved through intramolecular Friedel-Crafts acylation.
Reduction: The final step involves the reduction of the carbonyl group to form the alcohol group, resulting in the formation of this compound. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can undergo further reduction to form the corresponding hydrocarbon.
Hydrogenation: The double bonds in the dihydroindenol structure can be hydrogenated to form the fully saturated compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, hydrogen gas, and various solvents. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an anti-inflammatory or analgesic agent.
Industry: The compound is used in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby modulating their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or altered cell signaling.
Comparaison Avec Des Composés Similaires
1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol can be compared with similar compounds such as:
1-[4-(Propan-2-yl)phenyl]ethan-1-ol: This compound has a similar structure but lacks the dihydroindenol moiety.
4,4’-(1-(4-(2-(4-Hydroxyphenyl)propan-2-yl)phenyl)ethane-1,1-diyl): This compound has a more complex structure with additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Propriétés
Numéro CAS |
61561-61-3 |
|---|---|
Formule moléculaire |
C18H20O |
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
1-(4-propan-2-ylphenyl)-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C18H20O/c1-13(2)14-7-9-16(10-8-14)18(19)12-11-15-5-3-4-6-17(15)18/h3-10,13,19H,11-12H2,1-2H3 |
Clé InChI |
QWLKDDCHCKELPX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2(CCC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2,2,2',3'-tetramethyl[1,1'-bi(cyclopropane)]-1-carboxylate](/img/structure/B14587213.png)
![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14587217.png)

![1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587223.png)
![[4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid](/img/structure/B14587227.png)

![Methyl 2-[(bromoacetyl)oxy]-5-nitrobenzoate](/img/structure/B14587239.png)



![1,3,3-Trimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14587262.png)
![3,4-Dichloro-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14587264.png)


